molecular formula C20H21NO4 B016032 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) CAS No. 1246812-42-9

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

Cat. No.: B016032
CAS No.: 1246812-42-9
M. Wt: 339.4 g/mol
InChI Key: TZZNORDFNLLOEI-KCNXKABGSA-N
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Description

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZNORDFNLLOEI-KCNXKABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449845
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-42-9
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 2
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 3
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 4
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 5
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 6
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

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